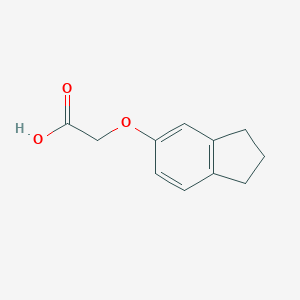

(Indan-5-yloxy)-acetic acid

Beschreibung

Overview of the Chemical Compound's Significance within Research Contexts

The significance of (Indan-5-yloxy)-acetic acid in academic research is rooted in its utility as a foundational scaffold for chemical synthesis. evitachem.com The indane ring system allows for substitutions on both its aromatic and aliphatic portions, which can modulate the biological properties of the resulting derivatives. oup.com This adaptability has made indane derivatives a subject of interest in medicinal chemistry for developing compounds with a wide spectrum of potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. ajrconline.orgresearchgate.netderpharmachemica.comnih.gov

Research has demonstrated that the indane structure is a core component of various biologically active agents. oup.comnih.gov Consequently, this compound is a valuable precursor for generating libraries of new compounds for biological screening. Its structure is particularly relevant in the design of molecules targeting specific enzymes and receptors. A major area of investigation for structurally related compounds is the development of aldose reductase inhibitors, which are studied for their potential in addressing diabetic complications and inflammatory conditions. nih.govnih.govmdpi.comingentaconnect.com The acetic acid side chain provides a reactive handle for creating esters, amides, and other derivatives, further expanding its synthetic potential. evitachem.comgrafiati.com

Historical Trajectories and Milestones in Research Involving this compound

Early research into indane derivatives established their broad pharmacological potential. ajrconline.orgresearchgate.net A significant historical milestone directly related to the subject compound was a 1975 study published in the Journal of Medicinal Chemistry. This research introduced a new class of potent renal agents, the (1-Oxo-2-substituted-5-indanyloxy)acetic acids, which are direct derivatives of this compound. acs.org These compounds were notable for possessing both uricosuric (increasing uric acid excretion) and saluretic (increasing salt and water excretion) activity. acs.org This study was a key moment, highlighting the potential of the indanyloxy acetic acid scaffold in developing clinically relevant molecules.

The broader history of indane chemistry also provides context. The indane framework itself has been a subject of organic chemistry research for many years, with various synthetic methods developed for its construction and modification. encyclopedia.pubnih.govwikipedia.org For instance, the Nenitzescu reaction, first reported in 1929, provided a useful method for synthesizing 5-hydroxyindoles, which are important precursors for compounds structurally related to this compound. researchgate.net These foundational studies on indane and indole synthesis paved the way for the later, more targeted exploration of derivatives like this compound in medicinal chemistry. researchgate.net

Contemporary Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The contemporary research landscape continues to build on the foundational knowledge of indane chemistry, with a significant focus on therapeutic applications. A prominent area of current investigation is the design and synthesis of aldose reductase (AR) inhibitors. nih.govingentaconnect.com Aldose reductase is the first enzyme in the polyol pathway, which becomes overactive in hyperglycemic states and is implicated in the pathogenesis of diabetic complications and various inflammatory diseases. nih.govmdpi.com Many studies are focused on developing novel and potent AR inhibitors, and indole-based structures, which are electronically similar to indane, have been a particular focus. mdpi.com

A recent example of research utilizing a close derivative is a 2019 study that employed 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid to synthesize new dipeptide indan-1-one derivatives through N-acylation. grafiati.com This highlights the compound's ongoing role as a versatile starting material for creating more complex structures with potential biological activity.

Despite the extensive research on indane derivatives, specific knowledge gaps remain. While the indane scaffold is widely explored, there is a comparative lack of research focused on the intrinsic biological activities of this compound itself. Most studies use it as a building block, meaning its own pharmacological profile is not well-characterized. evitachem.comgrafiati.com The focus remains on the properties of its more complex derivatives.

Furthermore, in the field of AR inhibitors, a persistent challenge is designing compounds with high selectivity for aldose reductase (ALR2) over the homologous enzyme aldehyde reductase (ALR1). Non-selective inhibition can lead to the accumulation of toxic aldehydes. Therefore, a significant knowledge gap and area for future research is the development of structurally novel and highly selective inhibitors, a field where derivatives of this compound could potentially contribute.

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJPTBBOPNGSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172089 | |

| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-58-6 | |

| Record name | Acetic acid, (5-indanyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Indan-5-yloxy -acetic Acid

Established Synthetic Routes to (Indan-5-yloxy)-acetic Acid

The synthesis of this compound is primarily achieved through well-established organic chemistry reactions. These routes can be broadly categorized into stepwise and convergent approaches, which, for a molecule of this structure, often share significant overlap in their practical execution.

Stepwise synthesis involves the sequential construction of the target molecule. The most common and direct method for preparing this compound is a two-step process that begins with the alkylation of 5-hydroxyindan, followed by the hydrolysis of the resulting ester. This is a classic example of the Williamson ether synthesis.

The process commences with the reaction of 5-hydroxyindan with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base. chemicalbook.com Potassium carbonate is a frequently used base for this purpose, and the reaction is typically carried out in a polar aprotic solvent like acetone. chemicalbook.com The base deprotonates the phenolic hydroxyl group of 5-hydroxyindan, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion and forming the intermediate, ethyl (indan-5-yloxy)acetate.

Table 1: Typical Stepwise Synthesis of this compound

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ether Formation (Alkylation) | 5-Hydroxyindan, Ethyl bromoacetate, K₂CO₃, Acetone, Reflux. chemicalbook.com | Ethyl (indan-5-yloxy)acetate |

| 2 | Ester Hydrolysis | Sodium hydroxide, Methanol/Water, followed by HCl (aq) acidification. chemicalbook.com | This compound |

A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. For a molecule like this compound, the distinction from a stepwise approach is subtle. The standard synthesis described above can be viewed through a convergent lens, where the two key fragments—the 5-hydroxyindan core and the acetic acid side chain (in a protected form)—are coupled.

In a broader sense, a more distinctly convergent approach might involve the synthesis of a modified indan precursor and a separate side-chain synthon, which are then joined. However, for this particular target, the Williamson ether synthesis remains the most practical and efficient method, embodying the core principle of coupling two pre-existing building blocks.

Stepwise Synthesis Approaches for this compound

Development of Novel and Sustainable Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net While specific green chemistry literature for this compound is not extensively detailed, general sustainable methodologies can be readily applied to its synthesis.

Key areas for greening the synthesis include:

Alternative Solvents: Replacing traditional volatile organic solvents like acetone with greener alternatives such as water, ethanol, or using solvent-free reaction conditions. mdpi.comdergipark.org.tr

Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating under reflux. mdpi.comrasayanjournal.co.in Microwave heating is recognized as a straightforward and effective technique in applied medicinal chemistry for increasing efficiency. mdpi.com

Atom Economy: The Williamson ether synthesis is reasonably atom-economical. Further improvements could focus on catalytic methods that avoid the use of stoichiometric amounts of base.

Catalysis: Exploring the use of recyclable catalysts or phase-transfer catalysts could enhance reaction efficiency and simplify product purification, thereby reducing solvent usage for workup and chromatography. mdpi.com

Applying these principles could lead to a more environmentally benign production process for this compound. For instance, conducting the initial alkylation under solvent-free grinding conditions or using a recyclable catalyst in an aqueous medium represents a potential green alternative. dergipark.org.tr

Derivatization and Targeted Functionalization of this compound

The structure of this compound offers two primary sites for chemical modification: the carboxylic acid group and the indan ring system. These sites allow for extensive derivatization to explore structure-activity relationships in various research contexts.

The carboxylic acid functional group is readily converted into esters and amides, which are common derivatives in medicinal chemistry. libretexts.org

Esterification: Esters of this compound can be synthesized through several standard methods. The most direct is Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid, typically under reflux conditions. evitachem.com This reaction is reversible, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org For example, the reaction with ethanol produces ethyl (indan-5-yloxy)acetate. evitachem.com

Amidation: Amide derivatives are formed by reacting this compound with a primary or secondary amine. libretexts.org This transformation often requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. thieme-connect.com

Use of peptide coupling agents. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. researchgate.net This approach is widely used in the synthesis of complex molecules. researchgate.net

Table 2: Examples of Ester and Amide Derivatives

| Reaction Type | Reactant | Common Reagents | Product Structure |

|---|---|---|---|

| Esterification | Ethanol | H₂SO₄ (catalyst), Reflux evitachem.com | Ethyl (indan-5-yloxy)acetate |

| Amidation | Ammonia (NH₃) | EDC, HOBt | (Indan-5-yloxy)acetamide |

| Amidation | Methylamine (CH₃NH₂) | EDC, HOBt | N-Methyl-(indan-5-yloxy)acetamide |

The indan nucleus itself can be chemically modified to produce a diverse range of analogues. researchgate.net The aromatic ring of the indan moiety is susceptible to electrophilic aromatic substitution, while the saturated five-membered ring can also be functionalized.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be performed on the benzene ring of the indan scaffold. The position of substitution will be directed by the existing ether linkage. For instance, bromination of a similar indanyloxyacetic acid derivative has been shown to introduce bromine atoms onto the aromatic ring, leading to compounds like (6,7-Dibromo-1-oxo-2-phenyl-2-propargyl-5-indanyloxy)acetic Acid. prepchem.com

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed if a halogenated this compound derivative is first prepared. mdpi.com This would allow for the introduction of a wide variety of aryl, alkyl, or amino groups, significantly expanding the chemical space around the core structure.

Functionalization of the Aliphatic Ring: The saturated part of the indan ring can also be modified, for example, through oxidation to introduce a ketone (an indanone) or through free-radical halogenation at the benzylic positions.

These strategic modifications are crucial for fine-tuning the properties of the molecule for specific applications.

Table 3: Examples of Indan Moiety Modifications

| Modification Type | Potential Reagents | Potential Product |

|---|---|---|

| Aromatic Bromination | Br₂, FeBr₃ | (Bromo-indan-5-yloxy)-acetic acid |

| Aromatic Nitration | HNO₃, H₂SO₄ | (Nitro-indan-5-yloxy)-acetic acid |

| Benzylic Oxidation | KMnO₄ or CrO₃ | (1-Oxo-indan-5-yloxy)-acetic acid |

Selective Modifications of the Acetic Acid Moiety in this compound

The acetic acid side chain of this compound offers a prime site for chemical modifications to generate a diverse range of derivatives. Common transformations include esterification, amidation, and the formation of hydrazides, each leading to compounds with potentially unique properties.

One of the most straightforward modifications is esterification . The reaction of this compound with an alcohol, typically in the presence of an acid catalyst such as sulfuric acid and under reflux conditions, yields the corresponding ester. For instance, the reaction with ethanol produces this compound ethyl ester. evitachem.com This process can be adapted for industrial-scale production through the use of continuous flow reactors, which allow for enhanced control over reaction parameters and can improve yield and purity. evitachem.com

Amidation represents another key modification. The carboxylic acid can be converted to an amide by reacting it with an amine, often facilitated by a coupling agent or by first converting the acid to a more reactive species like an acid chloride. These amide derivatives are of interest in various chemical and biological studies.

Furthermore, the synthesis of hydrazides from the acetic acid moiety has been explored. For example, (naphthalen-2-yloxy)-acetic acid has been converted to its corresponding hydrazide, which then serves as a building block for more complex molecules. nih.gov A similar strategy can be applied to this compound, where the resulting hydrazide can be reacted with other molecules to form larger, more complex structures. nih.gov

The selective modification of the acetic acid moiety is a versatile strategy for creating libraries of this compound derivatives. These transformations allow for the fine-tuning of the molecule's physicochemical properties.

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

While this compound itself is achiral, the introduction of stereocenters into its analogues has been a focus of synthetic efforts, necessitating methods for stereoselective synthesis and chiral resolution.

Stereoselective Synthesis:

The stereoselective synthesis of analogues often involves the use of chiral starting materials or chiral catalysts to control the formation of specific stereoisomers. For example, in the synthesis of related cyclic compounds, stereoselective reductions and cyclization reactions are employed. mdpi.comresearchgate.net The Tsuji-Trost allylation, using a chiral ligand like (R)-t-butyl-PHOX, has been shown to be highly stereoselective in creating specific enone intermediates. mdpi.com Similarly, enzyme-catalyzed reactions, such as those using lipase-AK, can achieve stereoselective transformations. umich.edu These enzymatic methods, along with the use of chiral auxiliaries, are powerful tools for establishing desired stereochemistry during the synthesis. tcichemicals.com

Chiral Resolution:

For racemic mixtures of chiral analogues, chiral resolution is a common method to separate the enantiomers. This technique relies on the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. libretexts.org Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. libretexts.org

Commonly used chiral resolving agents for acidic compounds include chiral amines like brucine, strychnine, and 1-phenylethanamine. libretexts.org For basic analogues, chiral acids such as (+)-tartaric acid and (-)-mandelic acid are employed. libretexts.org

An alternative to chemical resolution is chiral chromatography. Chiral stationary phases (CSPs) can directly separate enantiomers. For instance, CHIRALPAK® IM, an immobilized cellulose-based CSP, has been effectively used to resolve enantiomers of compounds structurally similar to this compound analogues. chiraltech.com The choice of mobile phase solvents, such as hexane, ethanol, ethyl acetate, and dichloromethane, can be optimized to achieve baseline separation of the enantiomers. chiraltech.com

Catalytic Approaches in the Synthesis and Chemical Modification of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis and modification of this compound and its derivatives. Both metal-based and organocatalytic systems have been utilized to facilitate key chemical transformations.

Metal-Catalyzed Reactions:

Transition metal catalysts are widely used in organic synthesis for their ability to promote a variety of reactions. In the context of synthesizing precursors to this compound, palladium-mediated cross-coupling reactions, such as the Heck coupling, are valuable for forming carbon-carbon bonds. rsc.org For instance, the synthesis of arylindanones, which can be precursors to the indan moiety, can be achieved through palladium-catalyzed condensation of arylboronic acids with bromoindanones. acs.org

Copper catalysts, such as copper(II) acetate, have been employed in the synthesis of related heterocyclic systems. mdpi.com These catalysts can facilitate cyclization reactions and the formation of carbon-nitrogen bonds.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various chemical transformations. nih.gov Acids like acetic acid and trifluoroacetic acid can catalyze condensation and cyclization reactions. rsc.orgnih.gov For example, acetic acid has been used to catalyze the three-component reaction of isatoic anhydride, amines, and cyclic ketones to produce spiro-fused quinazolinones. nih.gov

Chiral phosphoric acids have been used as organocatalysts to achieve enantioselective synthesis of related compounds. nih.gov Furthermore, natural catalysts like β-cyclodextrin have been shown to be effective in promoting multicomponent reactions in aqueous media, offering a green and reusable catalytic system. researchgate.net

The table below summarizes some catalytic approaches relevant to the synthesis and modification of this compound and its analogues.

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Esterification | Sulfuric Acid | This compound, Ethanol | This compound ethyl ester | evitachem.com |

| Aryl-Indanone Formation | Palladium | Arylboronic acids, 5-bromoindan-1-one | Arylindanones | acs.org |

| Quinazoline Synthesis | Copper(II) Acetate | 2-aminobenzaldehydes, Phenacylazides | Functionalized Quinazolines | mdpi.com |

| Spiro-quinazolinone Synthesis | Acetic Acid | Isatoic anhydride, Amines, Cyclic ketones | Spiro-fused Quinazolinones | nih.gov |

| Furanone Synthesis | β-Cyclodextrin | Anilines, Diethylacetylenedicarboxylate, Aldehydes | Substituted Furan-2(5H)-ones | researchgate.net |

Exploration of Biological Activities and Pharmacological Relevance of Indan-5-yloxy -acetic Acid and Its Derivatives

In Vitro Screening Methodologies and Assay Development for (Indan-5-yloxy)-acetic Acid

The initial exploration of the biological effects of this compound and its derivatives relies heavily on in vitro screening. These laboratory-based assays provide the first insights into the compounds' mechanisms of action, potency, and cellular effects.

Cell-Based Assays for Evaluating Biological Responses to this compound

Cell-based assays are fundamental in determining how a compound affects cellular functions. For derivatives of this compound, these assays have been crucial in identifying and characterizing their biological activities. For instance, in the context of brain injury research, which can cause swelling in astrocytes, the efficacy of (indanyloxy)alkanoic acids has been evaluated using in vitro models such as primary astrocyte cultures and incubated cat brain slices. molaid.com These assays measure the compound's ability to inhibit the cellular swelling that characterizes such injuries. molaid.com

Another sophisticated cell-based technique involves the use of membrane vesicles isolated from tissues. To study the effect of the derivative Indanyloxyacetic acid-94 (IAA-94) on muscle physiology, membrane vesicles from rabbit skeletal muscle were prepared and separated into fractions. nih.gov The technique of patch-clamping these vesicles after they were reconstituted into a lipid bilayer allowed for the direct observation of IAA-94-sensitive chloride channel activity. nih.gov This demonstrated a direct effect on ion channel function at the cellular membrane level. nih.gov

General cell viability and cytotoxicity assays are also standard practice. The MTT assay, for example, can be used for a basic toxicological assessment of test agents in various cell lines, such as HepG2 (liver), Hek293 (kidney), and A549 (lung) cells. microbiologics.com Similarly, the Sulforhodamine B (SRB) assay is a widely used method to measure cell mass and, by extension, cell proliferation, making it suitable for screening compounds for potential anti-cancer effects. nih.gov

| Assay Type | Model System | Purpose | Compound Class Investigated | Finding |

| Cell Swelling Assay | Primary astrocyte cultures; Cat brain slices | To evaluate the ability to inhibit brain tissue swelling. molaid.com | (Indanyloxy)alkanoic acids | Compounds demonstrated a marked ability to inhibit swelling. molaid.com |

| Patch-Clamp Electrophysiology | Reconstituted membrane vesicles from rabbit sarcolemma | To identify and characterize ion channel activity. nih.gov | Indanyloxyacetic acid (IAA-94) | IAA-94-sensitive chloride channels were identified. nih.gov |

| Cytotoxicity Assay (e.g., MTT) | Various human cell lines (e.g., HepG2, Hek293) | To assess basic toxicology and cell viability. microbiologics.com | General test agents | Provides a profile of a compound's toxicity across different cell types. |

| Proliferation Assay (e.g., SRB) | Adherent cancer cell lines | To screen for antiproliferative or cytotoxic effects. nih.gov | General test agents | Measures the impact on cell growth, often used in cancer research. |

Enzymatic Assays for Investigating Interactions with this compound

Enzymatic assays are critical for determining if a compound's biological effect is due to the modulation of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the quantification of inhibition or activation. The ethyl ester of this compound, for example, is utilized in studies of enzyme-catalyzed reactions, as its indene component is thought to interact with biological targets and modulate enzyme activity. evitachem.com

A common technique to study the interaction of a ligand with an enzyme's active site is UV-visible difference spectroscopy. When a ligand binds to the heme iron in an enzyme like cytochrome P450, it can displace a water molecule, causing a spectral shift that can be measured to confirm binding and assess the nature of the interaction. ucl.ac.uk

Furthermore, given the structural similarities to known anti-inflammatory agents, derivatives are often screened against enzymes involved in the inflammatory cascade. Standard enzyme inhibition assays for cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively, are frequently employed. mdpi.comnih.govbiorxiv.org These assays can identify compounds with potential anti-inflammatory properties by measuring the reduction in enzyme activity. mdpi.com

| Assay Type | Target Enzyme Class | Purpose | Methodological Principle |

| Enzyme Inhibition Assay | Cyclooxygenases (COX-1, COX-2) | To identify anti-inflammatory potential. mdpi.com | Measures the inhibition of prostaglandin synthesis. |

| Enzyme Inhibition Assay | 5-Lipoxygenase (5-LOX) | To identify anti-inflammatory potential. nih.govbiorxiv.org | Measures the inhibition of leukotriene synthesis, often via spectrophotometry. nih.gov |

| Binding Interaction Assay | Heme-containing enzymes (e.g., Cytochrome P450) | To confirm direct binding to the enzyme's active site. ucl.ac.uk | UV-visible difference spectroscopy detects spectral shifts upon ligand binding. ucl.ac.uk |

Receptor Binding Assays for Characterizing Ligand-Receptor Interactions of this compound

Receptor binding assays are essential for identifying and characterizing the interaction between a ligand and its specific receptor target. These assays typically measure the affinity (how strongly the ligand binds) and specificity (whether it binds to a particular receptor) of a compound.

A powerful technique in this area is the radioligand binding assay. This method was used to characterize the binding properties of IAA-94, a derivative of indanyloxyacetic acid. nih.gov By using a tritiated (radioactively labeled) version, [3H]IAA-94, researchers could measure its specific binding to membrane fractions from skeletal muscle, confirming the presence of a high-affinity binding site on chloride channels. nih.gov The general principle of these assays involves incubating a biological sample containing the receptor with the radioligand and then measuring the amount of bound radioactivity. acs.org In competitive binding assays, a non-labeled test compound is added to see if it can displace the radioligand, which allows for the determination of the test compound's binding affinity. acs.orgbiorxiv.org

Beyond ion channels, derivatives of the (Indan-5-yloxy) core have been investigated for their interaction with nuclear receptors. Molecular docking studies have been used to explore how certain arylpiperazine derivatives containing the 2,3-dihydro-1H-inden-5-yloxy moiety might bind to the ligand-binding pocket of the androgen receptor (AR), suggesting their potential as AR antagonists. frontiersin.org Other research has identified indane derivatives as liver-selective agonists for the thyroid hormone receptor β (TRβ). sci-hub.se

| Receptor Target | Assay/Methodology | Compound Class Investigated | Key Finding/Purpose |

| Chloride Channels | Radioligand Binding Assay ([3H]IAA-94) | Indanyloxyacetic acid (IAA-94) | Identified high-affinity binding sites on sarcolemma membranes. nih.gov |

| Androgen Receptor (AR) | Molecular Docking | Arylpiperazine derivatives of (2,3-dihydro-1H-inden-5-yloxy)methyl | Explored binding interactions within the receptor's ligand-binding pocket. frontiersin.org |

| Thyroid Hormone Receptor β (TRβ) | Not specified | Substituted indane derivatives | Identified compounds as liver-selective agonists. sci-hub.se |

In Vivo Models for Investigating the Biological Effects of this compound

Following promising in vitro results, in vivo studies using animal models are essential to understand the pharmacological effects of a compound in a whole, living organism. These studies provide critical information on efficacy, mechanism of action in a physiological context, and the compound's pharmacokinetic and pharmacodynamic profile.

Utilization of Animal Models in Disease Research with this compound

Animal models that mimic human diseases are invaluable for testing the therapeutic potential of new compounds. Derivatives of this compound have been evaluated in several such models.

For research into brain injury, a cat model involving acceleration/deceleration injury was used to test (indanyloxy)alkanoic acids. molaid.com Compounds from this class were found to significantly reduce both mortality and morbidity in the animals, demonstrating a protective effect in a complex in vivo setting. molaid.com

To confirm the in vitro findings on chloride channel blockade, researchers performed microinjections of IAA-94 directly into mature mouse muscle fibers. nih.gov This in vivo experiment induced myotonic responses, a physiological sign of chloride channel blockage, thereby validating the proposed mechanism of action from the cellular assays. nih.gov Furthermore, the classification of a chlorinated indanyloxyacetic acid derivative (IAA 94, also known as MK-473) as a uricosuric agent suggests its evaluation in animal models of gout or hyperuricemia, which are characterized by high levels of uric acid. nih.gov

| Animal Model | Purpose | Compound Class/Derivative | Key In Vivo Finding |

| Cat Model of Brain Injury | To evaluate efficacy in treating brain swelling and injury. molaid.com | (Indanyloxy)alkanoic acids | Significantly reduced mortality and morbidity post-injury. molaid.com |

| Mouse Model (Microinjection) | To confirm the in vivo mechanism of action on muscle ion channels. nih.gov | Indanyloxyacetic acid (IAA-94) | Induced myotonic responses, confirming chloride channel blockade. nih.gov |

| Models of Hyperuricemia/Gout | To evaluate potential for treating gout. nih.gov | IAA-94 / MK-473 | Classified as a uricosuric agent, promoting uric acid excretion. nih.gov |

Pharmacokinetic and Pharmacodynamic Studies of this compound

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body. Both are critical for drug development.

A key pharmacokinetic consideration for this chemical class is the use of prodrugs. orientjchem.org A prodrug is an inactive or less active molecule that is metabolized in the body into the active form. The ethyl ester of this compound is considered a prodrug that undergoes hydrolysis by enzymes in the body to release the active carboxylic acid, this compound. evitachem.com This strategy can be used to improve properties like absorption and duration of action.

Pharmacodynamic studies focus on the relationship between drug concentration and its effect. An important finding for (indanyloxy)alkanoic acids was the discovery of chiral effects, where the spatial orientation of the molecule dramatically influences its activity. molaid.com Often, one enantiomer (one of two mirror-image forms of a chiral molecule) exhibits significantly greater activity than the other, a critical consideration for development. molaid.com Furthermore, pharmacodynamics can be fine-tuned through structural modification. Researchers were able to separate the desired therapeutic effect from a side effect by synthesizing 4-(indanyloxy)butanoic acids. molaid.com These compounds were found to be devoid of the diuretic activity seen with the corresponding acetic acid derivatives but retained or even exceeded their efficacy in in vitro and in vivo brain injury assays. molaid.com

| Study Focus | Concept | Relevance to this compound Derivatives |

| Pharmacokinetics (PK) | Prodrug Strategy | The ethyl ester form is hydrolyzed in vivo to the active carboxylic acid, potentially improving its delivery and duration. evitachem.comorientjchem.org |

| Pharmacodynamics (PD) | Separation of Effects | Modifying the side chain (e.g., from acetic to butanoic acid) eliminated diuretic activity while retaining desired effects on brain swelling. molaid.com |

| Pharmacodynamics (PD) / Pharmacokinetics (PK) | Chirality | Marked chiral effects were observed, with one enantiomer showing much greater activity, impacting both potency and clearance. molaid.com |

Identification of Potential Biological Targets of this compound

The identification of biological targets is a critical step in understanding the pharmacological relevance of a compound. For this compound and its derivatives, this process involves a combination of computational and experimental methodologies to pinpoint the specific proteins or pathways through which they exert their effects.

Target Identification Methodologies (e.g., Proteomics, Chemoproteomics) Applied to this compound

Modern drug discovery heavily relies on advanced techniques to identify the molecular targets of bioactive compounds. nih.gov Chemical proteomics, in particular, has emerged as a powerful tool for the unbiased identification of protein targets of small molecules in a complex biological system. nih.govmdpi.com This approach typically involves the design and synthesis of a chemical probe derived from the molecule of interest, followed by target "fishing" and identification using mass spectrometry. nih.gov

Label-free methodologies offer an alternative to probe-based approaches, avoiding potential alterations in the compound's activity that can arise from chemical modification. rsc.org Techniques such as Drug Affinity Responsive Target Stability (DARTS), Stability of Proteins from Rates of Oxidation (SPROX), and Cellular Thermal Shift Assay (CETSA) are based on the principle that the binding of a ligand can alter the stability of its target protein. rsc.org Thermal proteome profiling (TPP) extends the CETSA concept to a proteome-wide scale. rsc.org Another label-free method, solvent-induced precipitation (SIP), utilizes organic solvents to induce protein denaturation and has been developed into a proteome-wide solvent shift assay. elifesciences.org

While specific applications of these high-throughput techniques to this compound are not extensively detailed in publicly available literature, the general principles of these methodologies are well-established for target identification of other small molecules. nih.govmdpi.comfrontiersin.org For instance, label-free quantitative proteomic analysis has been successfully used to elucidate the global response to indole-3-acetic acid in microorganisms, identifying numerous differentially expressed proteins and key metabolic pathways. frontiersin.org Similarly, proteomic characterization of organisms treated with bioactive compounds has led to the identification of novel molecular targets. researchgate.net

Validation Strategies for Biological Targets Identified for this compound

Once potential targets are identified, a rigorous validation process is essential to confirm their biological relevance. wuxibiology.com This multi-faceted process often involves a combination of in vitro and in vivo approaches.

In Vitro Validation:

Biochemical Assays: Direct binding assays can be performed using purified proteins and the compound to determine binding affinity (e.g., Ki values). nih.gov Functional assays can then assess whether this binding translates into a measurable biological effect, such as enzyme inhibition or receptor activation/antagonism. nih.gov

Cell-Based Assays: Cellular models are crucial for validating targets in a more biologically relevant context. nuvisan.com Techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing can be used to knockdown or knockout the expression of the putative target protein. nuvisan.com If the compound's effect is diminished or abolished in these modified cells, it provides strong evidence for the target's involvement. wuxibiology.comnuvisan.com Conversely, overexpression of the target protein may enhance the compound's activity. wuxibiology.com

In Vivo Validation:

Animal Models: The use of animal models of disease allows for the assessment of the compound's efficacy and the validation of the target's role in the disease process. wuxibiology.com Genetically modified animals, such as knockout or transgenic models, are invaluable tools in this regard. wuxibiology.com

Biomarker Analysis: Measuring changes in biomarkers associated with the target's activity in response to compound administration can provide further in vivo validation. wuxibiology.com

Computational methods, such as molecular docking simulations, can also play a role in validating target engagement by predicting the binding mode and energy of the compound within the target's active site. researchgate.net

Mechanistic Studies Elucidating the Biological Action of this compound

Understanding the mechanism of action of a compound involves elucidating the downstream signaling pathways it modulates and characterizing its molecular interactions with biological targets.

Elucidation of Signaling Pathways Modulated by this compound

The biological effects of this compound and its derivatives are mediated through the modulation of specific intracellular signaling pathways. While direct studies on the parent compound are limited, research on structurally related molecules provides insights into potential pathways.

Many bioactive compounds exert their effects by influencing key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation. wiley.com Some of the commonly modulated pathways include:

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. mdpi.com Several natural and synthetic compounds have been shown to induce apoptosis and autophagy in cancer cells by inhibiting this pathway. mdpi.com

NF-κB Signaling Pathway: This pathway plays a critical role in the inflammatory response. wiley.com

Nrf2/ARE Pathway: The Nrf2-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. wiley.commdpi.com Activation of this pathway leads to the expression of various cytoprotective genes. mdpi.com The Keap1-Nrf2 protein-protein interaction is a key regulatory point in this pathway. mdpi.com

For example, derivatives of indanyloxyacetic acid, such as IAA-94, have been identified as potent blockers of epithelial chloride channels. chemsrc.com This activity suggests a direct interaction with ion channels, which are themselves key components of various signaling pathways.

Molecular Interactions and Binding Modes of this compound with Biological Entities

The specific biological activity of this compound is determined by its three-dimensional structure and its ability to interact with the binding sites of its molecular targets. These interactions are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular docking studies are a computational tool used to predict the binding conformation and affinity of a small molecule to a target protein. researchgate.net For instance, docking studies of 2-(5-Nitro-1-H-indazol-1-yl) acetic acid with a target enzyme revealed a stable binding mode with a favorable binding energy. researchgate.net Such studies can identify key amino acid residues within the binding pocket that interact with the ligand.

The structural features of arylacetic acid derivatives have been shown to be crucial for their binding to receptors like the prostaglandin D2 receptor CRTH2. nih.gov Studies on indomethacin, an arylacetic acid, revealed the importance of the N-acyl moiety and the negatively charged carboxylate group for receptor binding and activation. nih.gov Elimination or modification of these groups can significantly reduce or abolish binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. core.ac.ukmdpi.com These studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For indan-based compounds, SAR studies have revealed several key insights. For example, in a series of indan acid derivatives synthesized as potential analgesic and anti-inflammatory agents, it was observed that indan-1-acetic acids generally exhibited more potent analgesic effects than the corresponding indan-1-carboxylic acids. core.ac.uk The introduction of a methoxy group at specific positions on the indan ring was found to enhance analgesic activity. core.ac.uk Furthermore, halogen substitution on the aromatic ring has been explored as a strategy to increase activity and improve the safety profile of indan-1-acids. core.ac.uk

In the context of diuretics, research on (acylaryloxy)acetic acids, including (indanyloxy)acetic acids, has demonstrated that structural modifications can significantly impact activity. acs.orgacs.org For instance, the discovery of the diuretic and uricosuric properties of [(6,7-dichloro-2-methyl-l-oxo-2-phenyl-5-indanyl)oxy]acetic acid (indacrinone) challenged previous assumptions about the structural requirements for diuretic activity in this class of compounds. acs.orgnih.gov

The following table summarizes some of the SAR findings for indan-based compounds:

| Compound Class | Structural Modification | Effect on Biological Activity | Reference |

| Indan-1-acetic acids vs. Indan-1-carboxylic acids | Elongation of the acidic side chain | Increased analgesic activity | core.ac.uk |

| Indan-1-acetic acids | Introduction of a methoxy group at position 6 or 5 and 6 | Enhanced analgesic activity | core.ac.uk |

| Indan-1-acids | Halogen substitution on the aromatic ring | Potential for increased activity and improved safety | core.ac.uk |

| (Indanyloxy)acetic acid diuretics | Dichloro substitution and other modifications on the indan ring | Altered diuretic and uricosuric properties | acs.org |

These SAR studies underscore the importance of the indan scaffold and the substituents on both the ring system and the acetic acid side chain in determining the pharmacological profile of these compounds. core.ac.uk

Rational Design and Synthesis of Analogues for SAR Analysis of this compound

The rational design of analogues based on the this compound scaffold is a strategic process aimed at understanding how specific structural features influence biological activity. wikipedia.org Medicinal chemists systematically modify the parent structure to probe the roles of the indan ring, the acetic acid side chain, and various substituents, with the goal of enhancing potency and selectivity for specific biological targets. wikipedia.orgnih.gov

A primary focus of analogue design has been the modification of the indan ring system itself. Substituents are introduced onto the aromatic portion of the indan nucleus to explore the effects of electronics and sterics on receptor binding or enzyme inhibition. For instance, the introduction of methoxy or fluoro groups has been a common strategy. core.ac.uk The synthesis of these derivatives often begins with a substituted indanone, which is then converted to the final (indanyloxy)acetic acid. nih.govresearchgate.net A general synthetic pathway can involve the alkylation of a hydroxy-indanone intermediate with an acetate-providing reagent like ethyl bromoacetate, followed by hydrolysis to yield the carboxylic acid. prepchem.com For example, (1-oxo-2-allyl-2-methyl-6,7-dichloro-5-indanyloxy)acetic acid is synthesized from the corresponding 2-allyl-2-methyl-5-hydroxy-6,7-dichloro-1-indanone by reaction with ethyl bromoacetate and subsequent hydrolysis. prepchem.com

Another key area of synthetic exploration is the aliphatic portion of the indan ring, particularly at the C1 and C2 positions. The introduction of alkyl and aryl groups at these positions has been shown to significantly impact pharmacological properties, such as in the case of the potent diuretic indacrinone. wikipedia.orgnih.gov The synthesis of these C2-substituted analogues can be achieved by arylating a 2-alkyl-5-methoxy-1-indanone or by alkylating a 2-aryl-5-methoxy-1-indanone, which is then cleaved to the phenol and converted to the target oxyacetic acid. nih.gov

The acetic acid side chain is another critical component for modification. The carboxylic acid group is often considered essential for activity, and its role is investigated by synthesizing ester and amide derivatives. ijpp.comyoutube.com These syntheses are typically straightforward, involving condensation of the parent acid with alcohols or amines. ijpp.comrjptonline.org For example, ethyl esters of indan-1-acetic acids have been prepared to study how masking the acidic proton affects anti-inflammatory activity and ulcerogenicity. ijpp.com Furthermore, the length of the alkyl chain connecting the carboxylic acid to the indan ring has been varied, leading to the synthesis of indan-propionic and -butyric acids to determine the optimal distance and spatial orientation for biological effect. core.ac.uk

The design of these analogues is fundamentally linked to establishing a clear Structure-Activity Relationship (SAR), providing insights that guide the development of more effective and specific therapeutic agents. wikipedia.orgcore.ac.uk

Correlation of Structural Modifications with Biological Potency for this compound Derivatives

Systematic structural modifications of the this compound scaffold have led to the establishment of clear correlations between chemical structure and biological potency across different pharmacological activities.

Anti-inflammatory and Analgesic Activity: For anti-inflammatory and analgesic properties, several structural features have been identified as key modulators of potency. A critical finding is that increasing the length of the acidic side chain from a simple carboxylic acid (indan-1-carboxylic acid) to an acetic acid moiety (indan-1-acetic acid) significantly enhances activity. core.ac.uk For example, 5,6-dimethoxyindan-1-acetic acid shows greater anti-inflammatory activity (56.35% inhibition) than 5,6-dimethoxy-indan-1-carboxylic acid (33.65% inhibition). core.ac.uk

Substitution on the aromatic ring of the indan nucleus also plays a crucial role. The introduction of methoxy groups, particularly at the 5- and/or 6-positions, has been shown to remarkably enhance analgesic and anti-inflammatory effects. core.ac.uk This suggests that electron-donating groups in these positions are favorable for activity.

| Compound | Modification | % Inhibition of Paw Edema |

|---|---|---|

| Indan-1-carboxylic acid (5) | Base structure (Carboxylic acid) | Less Potent |

| Indan-1-acetic acid (17a) | Increased side chain length | More Potent than (5) |

| 6-Methoxyindan-1-carboxylic acid (13c) | 6-OCH₃ substituent | 47.32% core.ac.uk |

| 6-Methoxyindan-1-acetic acid (17g) | 6-OCH₃, increased side chain | 51.13% core.ac.uk |

| 5,6-Dimethoxyindan-1-carboxylic acid (13d) | 5,6-di-OCH₃ substituent | 33.65% core.ac.uk |

| 5,6-Dimethoxyindan-1-acetic acid (17f) | 5,6-di-OCH₃, increased side chain | 56.35% core.ac.uk |

Diuretic Activity: The most prominent examples in this class are the diuretic and uricosuric agent indacrinone and its analogues, which are derivatives of [(1-oxo-2-phenyl-5-indanyl)oxy]acetic acid. wikipedia.orgacs.org SAR studies revealed that the introduction of a second substituent, specifically an aryl group, at the C2 position of the indan ring markedly increased diuretic potency compared to the 2-alkyl precursors. nih.govscispace.com

Furthermore, the stereochemistry at the C2 chiral center is a critical determinant of the pharmacological profile. The (R)-enantiomer of indacrinone is a potent diuretic agent, while the (S)-enantiomer is primarily responsible for the uricosuric effect (uric acid secretion). wikipedia.org This enantiomeric differentiation in activity provides a clear example of how the three-dimensional arrangement of the molecule dictates its interaction with biological targets. The substitution pattern on the aromatic ring is also vital; indacrinone features 6,7-dichloro substitution, which is integral to its high potency. wikipedia.orgacs.org

| Compound | Key Structural Feature(s) | Primary Biological Activity |

|---|---|---|

| (2-Alkyl-1-oxo-5-indanyloxy)acetic acids | Mono-substitution at C2 (alkyl) | Uricosuric/Diuretic nih.gov |

| (2-Alkyl-2-aryl-1-oxo-5-indanyloxy)acetic acids | Di-substitution at C2 (alkyl, aryl) | Markedly increased diuretic potency nih.gov |

| Indacrinone (Racemic) | (R/S)-[(6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyl)oxy]acetic acid | Diuretic and Uricosuric wikipedia.org |

| (R)-Indacrinone | (R)-enantiomer | Potent Diuretic wikipedia.org |

| (S)-Indacrinone | (S)-enantiomer | Uricosuric wikipedia.org |

CRTH2 Antagonism: While much of the specific SAR for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists has been developed using an indole acetic acid scaffold, the findings are highly relevant. filinchuk.comnih.gov These studies consistently show that the carboxylic acid moiety is indispensable for activity. youtube.comfilinchuk.com Modifications to an amide or other acidic isosteres generally lead to a decrease in potency. youtube.com The N-benzoyl group in indole-based antagonists with para-substituents like -Cl or -F was found to be more active, highlighting the importance of a substituted aromatic moiety attached to the core bicyclic system. youtube.com This parallels the observation that substitution on the indan ring is critical for the diuretic activity of indacrinone.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is an abstract description of the molecular features necessary for a compound's biological activity. nih.gov Analysis of the structure-activity relationships for this compound derivatives allows for the identification of a clear pharmacophore model. This model consists of several key features whose specific arrangement in three-dimensional space is critical for molecular recognition at the target receptor or enzyme.

The essential pharmacophoric features for this class of compounds can be summarized as follows:

Aromatic/Hydrophobic Scaffold: The core indan ring system serves as a rigid, hydrophobic scaffold. core.ac.ukresearchgate.net This bicyclic structure properly orients the other functional groups for optimal interaction with the biological target. The planarity and size of this scaffold are crucial for fitting into the binding pocket.

Anionic/Hydrogen Bond Acceptor Group: The carboxylic acid moiety is a consistently critical feature. youtube.comfilinchuk.com It typically acts as an anionic center at physiological pH, forming a key ionic bond or hydrogen bond with a corresponding positively charged or hydrogen bond donor residue in the target protein. Its replacement with other acidic groups or non-acidic functions like amides often results in a loss of activity. youtube.com

Hydrophobic/Electronically-Tuned Substituent Zone: Specific regions on the indan ring require substitution to achieve high potency.

Aromatic Ring Substituents: For diuretic activity, electron-withdrawing groups like chlorine at the C6 and C7 positions are vital (as seen in indacrinone). wikipedia.orgacs.org For anti-inflammatory activity, electron-donating methoxy groups at the C5 and C6 positions enhance potency. core.ac.uk This indicates that the electronic nature of this region tunes the molecule for specific targets.

Aliphatic Ring Substituents: For potent diuretic activity, the C2 position of the indanone ring requires specific, bulky substituents, such as a methyl and a phenyl group in indacrinone. nih.gov

Defined Spatial Arrangement: The precise three-dimensional orientation of these features is paramount. The stereochemistry of indacrinone is the clearest example, where the (R) and (S) enantiomers have distinct activities (diuretic vs. uricosuric), demonstrating that the spatial relationship between the C2-phenyl group, the indan scaffold, and the oxyacetic acid side chain is a determining factor for target selectivity. wikipedia.org

These features collectively define the pharmacophore for the this compound class, providing a blueprint for the rational design of new, potentially more potent and selective therapeutic agents. nih.govd-nb.info

Computational and Theoretical Studies on Indan-5-yloxy -acetic Acid

Molecular Modeling and Docking Studies of (Indan-5-yloxy)-acetic Acid

Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein. These methods provide valuable insights into the binding mode, affinity, and specificity of a compound, guiding the design and optimization of new drug candidates.

Analysis of Ligand-Protein Interactions Involving this compound

In another study, derivatives of this compound were investigated for their potential as antimicrobial agents. Molecular docking simulations were performed on enzymes such as UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase. The results indicated that these compounds interact with the active sites of these enzymes through a combination of hydrogen bonds and pi-stacked interactions. nih.gov

Computational Predictions of Binding Affinity for this compound

Computational methods can also predict the binding affinity of a ligand to its target protein, often expressed as a binding energy or a docking score. For a series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives, docking studies were performed against human serum albumin (HSA). The results showed good docking scores, indicating a favorable binding affinity. academicjournals.org Specifically, one of the most active compounds, 5a, exhibited a high G-score of -7.731, with its carboxyl group forming a hydrogen bond with Arg186 and the amide group hydrogen bonding with Arg114 of HSA. academicjournals.org

Similarly, in a study of 1-trityl-5-azaindazole derivatives, which can be considered structurally related to this compound, docking studies with the Murine double minutes-2 (MDM2) receptor and Peripheral benzodiazepine receptor (PBR) showed significant binding energies. For the PBR receptor, the binding energies ranged from -2.579182e+02 to -2.863714e+02 kcal/mol, while for the MDM2 receptor, a particularly high binding energy of -3.592025e+02 kcal/mol was observed for one of the compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR studies focusing solely on this compound derivatives are not extensively reported in the provided search results, the principles of QSAR have been widely applied to similar classes of compounds. For example, QSAR studies on monochloroacetic acid derivatives have highlighted the importance of steric parameters like molar refractivity (MR) and electronic parameters like total energy (Te) in describing their antimicrobial activity. researchgate.net In another study on triazole-bearing compounds, 3D-QSAR models were developed to understand the structural requirements for cyclooxygenase-2 (COX-2) inhibition. nih.gov These studies demonstrate the utility of QSAR in identifying key molecular descriptors that influence biological activity, which could be extrapolated to the study of this compound derivatives.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis and molecular dynamics (MD) simulations are computational tools used to study the flexibility and dynamic behavior of molecules over time. These methods provide a deeper understanding of how a molecule like this compound might behave in a biological environment.

MD simulations can be used to predict various molecular properties, including diffusion coefficients. nih.gov The technique has been successfully applied to study the dynamic properties of various organic molecules and proteins in solution. nih.gov For instance, mixed-solvent molecular dynamics (MixMD) simulations have been developed to identify allosteric sites on G protein-coupled receptors (GPCRs), demonstrating the power of MD in exploring protein dynamics and identifying potential drug binding sites. nih.gov Although specific MD simulation studies on this compound were not found in the search results, the methodologies are well-established and could be applied to understand its conformational landscape and interactions with target proteins. Web-based platforms like WebGro, which utilizes the GROMACS simulation package, make it possible to perform fully solvated molecular dynamics simulations to analyze the trajectory and behavior of such compounds. uams.edu

Quantum Chemical Calculations for Understanding the Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method in this field.

Preclinical Evaluation and Translational Research Opportunities for Indan-5-yloxy -acetic Acid

Efficacy Studies of (Indan-5-yloxy)-acetic Acid in Relevant Disease Models

The primary therapeutic application investigated for the (indanyloxy)acetic acid class of compounds is in the management of fluid retention and hyperuricemia, conditions associated with hypertension and congestive heart failure. google.com Efficacy studies have predominantly utilized animal models that can effectively predict diuretic (water and salt excretion) and uricosuric (uric acid excretion) activity in humans.

The most pertinent example from this chemical class is Indacrinone, or [(6,7-dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid. justia.comnih.gov Preclinical studies have been crucial in elucidating its dual mechanism of action. Research has shown that Indacrinone is a chiral molecule, and its enantiomers possess distinct pharmacological profiles. google.comnih.gov The (-) enantiomer is primarily responsible for the potent natriuretic (sodium excretion) effects, characteristic of loop diuretics, while the (+) enantiomer contributes significantly to the uricosuric effect. google.comnih.gov This stereospecific activity allows for the therapeutic ratio of diuretic to uricosuric effects to be optimized by altering the proportion of the enantiomers. google.comjustia.com

Efficacy has been demonstrated in various animal models, including rats and chimpanzees, which are standard for diuretic screening. slideshare.netsysrevpharm.org These models allow for the detailed assessment of urine volume, electrolyte excretion (sodium, potassium, chloride), and uric acid clearance. sysrevpharm.orgresearchgate.net For instance, studies in rats have been used to establish the saluretic (salt-excreting) activity, while studies in chimpanzees, which have a uric acid metabolism more similar to humans, have been valuable for confirming uricosuric effects.

| Model Organism | Compound Class | Observed Efficacy | Key Findings |

| Rat | (Indanyloxy)acetic acids | Natriuresis, Diuresis | Established dose-dependent increases in salt and water excretion. sysrevpharm.orgnih.gov |

| Chimpanzee | (Indanyloxy)acetic acids | Uricosuria | Demonstrated increased excretion of uric acid, a key translational finding. |

| Healthy Human Volunteers | Indacrinone | Natriuresis, Uricosuria | Confirmed the dual action in humans; showed that varying enantiomer ratios could tailor the therapeutic effect, mitigating the hyperuricemia often seen with other diuretics. nih.govnih.gov |

Safety Pharmacology Investigations of this compound

Safety pharmacology studies are essential to identify potential adverse effects on vital organ systems prior to human trials. fda.gov The core battery of tests focuses on the cardiovascular, central nervous (CNS), and respiratory systems. fda.govnih.gov For a compound like this compound, which belongs to a class of potent diuretics, cardiovascular safety is of paramount importance. nih.govmdpi.com

The primary pharmacological action of diuretics directly impacts the cardiovascular system by altering fluid and electrolyte balance, which in turn affects blood pressure and cardiac function. mdpi.com Therefore, safety assessments would rigorously evaluate parameters such as heart rate, blood pressure, and cardiac electrical activity (electrocardiogram or ECG). vivotecnia.com A key concern for many classes of drugs is the potential for QT interval prolongation, which can increase the risk of life-threatening arrhythmias like Torsades de Pointes. vivotecnia.com In vivo studies, often conducted in conscious, telemetered non-rodent species like dogs or non-human primates, are the standard for assessing these risks under physiological conditions. vivotecnia.com

Exploratory Toxicology of this compound

Exploratory toxicology aims to identify potential target organ toxicity and other liabilities early in the drug discovery process. acubiosys.com This typically involves a range of in vitro and in vivo studies to assess general toxicity and specific endpoints like genotoxicity. acubiosys.comnih.gov

Genotoxicity is a critical early screen to determine if a compound can cause damage to genetic material (DNA), as this can be linked to carcinogenicity or heritable defects. fda.gov A standard battery of tests is typically employed, including: fda.gov

A bacterial reverse mutation assay (Ames test): To detect gene mutations. nih.govresearchgate.net

An in vitro mammalian cell assay: To assess chromosomal damage (e.g., chromosome aberration test or mouse lymphoma assay). fda.gov

An in vivo test: To detect damage in a whole animal (e.g., micronucleus test in rodent hematopoietic cells). fda.gov

Studies on other diuretic compounds have shown varied results. For example, the diuretic furosemide was found to be non-mutagenic, but its photoproduct exhibited mutagenic potential in the Ames test, highlighting the importance of testing metabolites and degradation products. nih.govresearchgate.net Some plant extracts used as traditional diuretics have also been evaluated for genotoxicity, with some showing potential for DNA damage, often attributed to their complex phytochemical composition, including compounds like quercetin and caffeic acid. frontiersin.orgnih.gov

For an indanone derivative like this compound, a full genotoxicity workup would be required. researchgate.net In the absence of specific data, the focus would be on the chemical structure to identify any structural alerts that might suggest a potential for genotoxicity.

| Toxicology Assessment | Purpose | Typical Assays/Models |

| Genotoxicity | To assess the potential to damage DNA. | Ames test, in vitro chromosomal aberration, in vivo micronucleus test. fda.gov |

| In Vitro Cytotoxicity | To determine the concentration at which the compound is toxic to cells. | Assays using cell lines (e.g., HepG2 for liver, HK-2 for kidney). |

| Acute In Vivo Toxicity | To determine the effects of a single high dose and identify the maximum tolerated dose (MTD). | Dose-escalation studies in rodents (e.g., rat, mouse). nih.govnih.gov |

| Repeat-Dose Toxicity | To identify target organs for toxicity after longer-term exposure. | 14-day or 28-day studies in one rodent and one non-rodent species. |

Advanced Formulation and Delivery Considerations for this compound

The physicochemical properties of a drug molecule, such as its solubility and permeability, are critical determinants of its oral bioavailability. This compound, as a carboxylic acid, is expected to be ionized at physiological pH, which can increase its polarity and potentially limit its absorption across biological membranes. researchgate.net Therefore, advanced formulation strategies may be necessary to enhance its therapeutic efficacy.

Several approaches can be considered to overcome the challenges associated with the delivery of carboxylic acid-containing drugs:

Prodrugs: One of the most common strategies is to convert the carboxylic acid into an ester prodrug. researchgate.netpatsnap.com This masks the polar acid group, increasing lipophilicity and enhancing membrane permeability. Once absorbed, the ester is cleaved by ubiquitous esterase enzymes in the body to release the active parent drug. patsnap.com The indanyl ester of carbenicillin (carindacillin) is a classic example of this approach being used successfully. researchgate.net

Co-crystals: Forming co-crystals with a pharmaceutically acceptable co-former (another carboxylic acid, for instance) can modify the crystal lattice of the drug, leading to improved solubility and dissolution rates without altering the chemical structure of the active molecule. nih.govresearchgate.net

Nanotechnology-based Delivery Systems: Encapsulating the drug in nanocarriers, such as lipid nanoparticles or polymeric micelles, can improve solubility, protect the drug from degradation, and potentially modify its pharmacokinetic profile.

Solid Dispersions: Creating a solid dispersion of the drug in a carrier matrix can enhance the dissolution rate by presenting the drug in an amorphous or finely dispersed state. mdpi.com

| Formulation Strategy | Rationale | Example/Consideration |

| Ester Prodrugs | Masks polar carboxylic acid to increase lipophilicity and membrane permeability. patsnap.com | An ethyl or methyl ester of this compound could be synthesized. |

| Salt Formation | Can improve the dissolution rate of a poorly soluble acidic drug. patsnap.com | Formation of a sodium or potassium salt. |

| Co-crystallization | Alters crystal packing to improve solubility and dissolution properties. nih.gov | Co-crystals with GRAS (Generally Recognized As Safe) compounds like benzoic or tartaric acid. mdpi.com |

| Lipid-Based Formulations | Enhances absorption of lipophilic compounds. | Self-nanoemulsifying drug delivery systems (SNEDDS). mdpi.com |

Analysis of the Patent Landscape and Intellectual Property Pertaining to this compound

An analysis of the patent landscape provides critical insights into the innovation, competitive environment, and freedom-to-operate for a particular technology. For this compound and its analogues, the patent landscape is largely defined by its development as a diuretic agent.

Patents in this area typically fall into several categories:

Composition of Matter: These patents claim the novel chemical structure of the molecule itself and are the strongest form of protection. The original patents for Indacrinone, for example, would have covered the racemic mixture and its synthesis. google.com

Method of Use: These patents claim the use of the compound for treating a specific disease, such as hypertension or edema. google.com

Formulation Patents: These claim specific formulations that might offer advantages like improved stability or bioavailability.

Process Patents: These protect a specific, novel method of synthesizing the compound.

Enantiomer-Specific Patents: As the distinct pharmacological roles of the Indacrinone enantiomers were discovered, subsequent patents were filed to protect specific ratios of the (+) and (-) enantiomers that provided an optimized therapeutic profile (i.e., balanced diuretic and uricosuric effects). google.comjustia.com

A search of patent databases reveals key assignees in this space, with Merck & Co., Inc. being a prominent historical player in the development of Indacrinone. justia.com For example, U.S. Patent 4,510,322, assigned to Merck, specifically claims compositions of Indacrinone with manipulated ratios of its enantiomers to enhance uricosuric properties. justia.com This demonstrates an intellectual property strategy that evolved with the scientific understanding of the drug. Any new development related to this compound would require a thorough freedom-to-operate analysis to navigate this existing patent landscape.

| Patent Number | Title/Subject | Assignee | Key Claim/Insight |

| US 4,096,267 | Diuretic and uricosuric indanones | Merck & Co., Inc. | Initial composition of matter patent for Indacrinone and related compounds. google.com |

| US 4,510,322 | Indacrinone having enhanced uricosuric properties | Merck & Co., Inc. | Claims specific ratios of (+) and (-) enantiomers to achieve a balanced therapeutic effect. justia.com |

| US 3,950,408 | Process for preparing [1-oxo-2-cyclopentyl (or 2-isopropyl)-2-methyl-6,7-dichloro-5-indanyloxy] acetic acid | Merck & Co., Inc. | Covers a method of synthesis for related indanyloxy acetic acid derivatives. drugbank.com |

Advanced Analytical Methodologies for the Comprehensive Study of Indan-5-yloxy -acetic Acid

Application of Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy) for (Indan-5-yloxy)-acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the indan ring will appear as a set of multiplets or doublets in the typical aromatic region (~6.8-7.2 ppm). The protons of the saturated cyclopentyl part of the indan core, specifically the two methylene groups (-CH₂-), would produce signals likely in the ~2.0-3.0 ppm range, with their coupling patterns revealing their connectivity. The methylene protons of the acetic acid group adjacent to the ether oxygen (-O-CH₂-COOH) would resonate as a singlet at approximately 4.6 ppm. The acidic proton of the carboxyl group (-COOH) is expected to produce a broad singlet at a downfield chemical shift, typically >10 ppm, which is sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule's asymmetric structure. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The aromatic carbons would generate a series of signals between ~110 and 160 ppm. The methylene carbon of the acetic acid moiety would be found near 65-70 ppm, while the aliphatic carbons of the indan ring would appear in the upfield region, typically between 25 and 40 ppm.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 192. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the entire carboxymethyl side chain (-CH₂COOH, 59 Da).

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1050-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the indan ring will be observed just below 3000 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~6.8 - 7.2 ppm |

| -OCH₂-COOH | ~4.6 ppm (singlet) | |

| Indan -CH₂-CH₂-CH₂- | ~2.0 - 3.0 ppm (multiplets) | |

| -COOH | >10 ppm (broad singlet) | |

| ¹³C NMR | -C =O | ~170 - 175 ppm |

| Aromatic Carbons | ~110 - 160 ppm | |

| -OC H₂- | ~65 - 70 ppm | |

| Indan Aliphatic Carbons | ~25 - 40 ppm | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 192 |

| IR Spec. | O-H stretch (acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O stretch (acid) | 1700 - 1750 cm⁻¹ (strong) | |

| C-O stretch (ether) | ~1200 - 1250 cm⁻¹ | |

| Aromatic C-H stretch | ~3030 - 3100 cm⁻¹ | |

| Aliphatic C-H stretch | ~2850 - 2960 cm⁻¹ |

Chromatographic Separation and Purity Assessment Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for this compound

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. Commercial suppliers often report purities of 95% or greater, which are typically determined by these techniques. sigmaaldrich.com